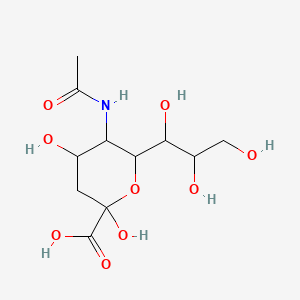

N-acetylneuraminic acid

Übersicht

Beschreibung

Sialinsäuren sind eine Familie von neun Kohlenstoffatomen enthaltenden α-Ketosäurezuckern, die überwiegend am nicht-reduzierenden Ende von Oligosaccharidketten auf Glykoproteinen und Glykolipiden gefunden werden . Der Begriff „Sialinsäure“ wurde 1952 von dem schwedischen Biochemiker Gunnar Blix eingeführt . Diese Verbindungen sind weit verbreitet in tierischen Geweben und kommen auch in einigen Mikroalgen, Bakterien und Archaeen vor . Beim Menschen spielen Sialinsäuren eine entscheidende Rolle bei der neuronalen Transmission und der Gangliosidstruktur bei der Synaptogenese .

Herstellungsmethoden

Sialinsäuren können durch verschiedene Verfahren hergestellt werden, darunter die Hydrolyse von Material, das glykosidisch gebundene Sialinsäuren enthält, durch verdünnte wässrige oder methanolische Säuren oder durch enzymatische Mittel . Die industrielle Produktion beinhaltet oft den Einsatz von Hochdurchsatz-Workflows zur Herstellung, Trennung und Detektion von Sialinsäuren, die mit 1,2-Diamino-4,5-Methylendioxybenzol markiert sind . Dieses Verfahren umfasst die Säurehydrolyse gefolgt von der Markierung und Analyse mittels Umkehrphasen-Flüssigchromatographie und Massenspektrometrie .

Vorbereitungsmethoden

Sialic acids can be prepared through several methods, including hydrolysis of material containing glycosidically bound sialic acids by dilute aqueous or methanolic acids or by enzymic means . Industrial production often involves the use of high-throughput workflows for the preparation, separation, and detection of sialic acids labeled with 1,2-diamino-4,5-methylenedioxybenzene . This method includes acid hydrolysis followed by labeling and analysis using reversed-phase liquid chromatography and mass spectrometry .

Analyse Chemischer Reaktionen

Sialinsäuren unterliegen verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien bei diesen Reaktionen sind Brenztraubensäure-Oxabicyclo[2.2.2]octylorthooester für Aldolreaktionen . Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Derivate von Sialinsäuren mit verschiedenen Substituenten an der C-5-Position .

Wissenschaftliche Forschungsanwendungen

Sialinsäuren haben zahlreiche Anwendungen in der wissenschaftlichen Forschung. In der Chemie werden sie zur Synthese von Glykoproteinen und Glykolipiden verwendet . In der Biologie spielen sie eine Rolle bei der Zell-Zell-Interaktion, Kommunikation und Signalübertragung . In der Medizin sind Sialinsäuren an Immunreaktionen, Fortpflanzung und Neurobiologie beteiligt . Sie werden auch in der Therapie wegen ihrer entzündungshemmenden, antiviralen und antitumorigenen Eigenschaften eingesetzt . In der Industrie werden Sialinsäuren zur Herstellung von biotherapeutischen Glykoproteinen eingesetzt .

Wirkmechanismus

Sialinsäuren entfalten ihre Wirkung durch die Beteiligung an Zell-Zell-Interaktionen und Signalwegen . Sie finden sich häufig an den Enden von Glykoproteinen und Glykolipiden, wo sie eine Rolle bei der Immunüberwachung und der Krebsentstehung spielen . Sialinsäuren binden an spezifische Rezeptoren wie Selectine und Siglecs und beeinflussen so die Empfindlichkeit von Zellen und das therapeutische Management .

Wirkmechanismus

Sialic acids exert their effects by participating in cell-cell interactions and signaling pathways . They are often found at the terminal ends of glycoproteins and glycolipids, where they play a role in immune surveillance and cancer progression . Sialic acids bind to specific receptors such as selectins and siglecs, influencing cellular susceptibility and therapeutic management .

Vergleich Mit ähnlichen Verbindungen

Sialinsäuren sind aufgrund ihres neun Kohlenstoffatome umfassenden Rückgrats und des Vorhandenseins verschiedener Substituenten an der C-5-Position einzigartig . Ähnliche Verbindungen sind die Neuraminsäure und ihre Derivate, die eine ähnliche Struktur aufweisen, sich aber in ihren Substituenten unterscheiden . Auch andere Nonulosonensäuren, wie sie in Bakterien und Archaeen vorkommen, weisen strukturelle Ähnlichkeiten zu Sialinsäuren auf .

Eigenschaften

IUPAC Name |

5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964136 | |

| Record name | 3,5-Dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

489-46-3, 131-48-6 | |

| Record name | O-sialic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neuraminic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

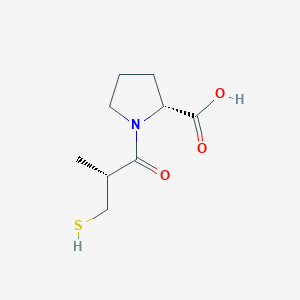

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4S)-4-azaniumyl-5-ethoxy-5-oxopentyl]-(diaminomethylidene)azanium;dichloride](/img/structure/B7804765.png)

![[(2S)-3-(1H-indol-3-yl)-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B7804770.png)

![(7E)-7-[(E)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B7804788.png)

![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate](/img/structure/B7804797.png)

![[(1S,2R)-2-carboxy-2-hydroxy-1-phenylethyl]azanium;chloride](/img/structure/B7804814.png)

![1-[3-(2,4,6-Trimethoxybenzoyl)propyl]pyrrolidinium chloride](/img/structure/B7804853.png)

![(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid](/img/structure/B7804861.png)